molecular formula C10H10N2OS B113067 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine CAS No. 83558-37-6

4-(3-Methoxyphenyl)-1,3-thiazol-2-amine

Cat. No.: B113067
CAS No.: 83558-37-6
M. Wt: 206.27 g/mol
InChI Key: NUMMWUVARLSQFR-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)-1,3-thiazol-2-amine is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine typically involves the condensation of 3-methoxyaniline with a thioamide under acidic conditions. One common method includes the use of phosphorus pentasulfide (P2S5) as a sulfurizing agent. The reaction is carried out in a solvent such as ethanol or acetonitrile at elevated temperatures (around 80-100°C) to facilitate the formation of the thiazole ring.

Industrial Production Methods

For industrial-scale production, the process may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, alternative sulfurizing agents or catalysts may be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce corresponding amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), alkyl halides (R-X)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted thiazoles depending on the substituent introduced

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring, which is known to exhibit biological activity.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

4-(3-Methoxyphenyl)-1,3-thiazol-2-amine can be compared with other thiazole derivatives, such as:

    4-Phenyl-1,3-thiazol-2-amine: Lacks the methoxy group, which may result in different chemical properties and biological activities.

    4-(4-Methoxyphenyl)-1,3-thiazol-2-amine: Similar structure but with the methoxy group in a different position, potentially affecting its reactivity and interactions with biological targets.

    4-(3-Hydroxyphenyl)-1,3-thiazol-2-amine: Contains a hydroxyl group instead of a methoxy group, which can influence its solubility and hydrogen bonding capabilities.

The presence of the methoxy group in this compound makes it unique, as it can affect the compound’s electronic properties and interactions with other molecules, potentially enhancing its biological activity and making it a valuable compound for further research and development.

Biological Activity

4-(3-Methoxyphenyl)-1,3-thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from various research findings and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of appropriate thiazole precursors with methoxy-substituted phenyl groups. The compound's structure features a thiazole ring, which is known for its ability to interact with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its antiproliferative effects against several human cancer cell lines. For instance, a study reported that derivatives of 1,3-thiazole-2-amines exhibited moderate to potent antiproliferative activity, with IC50 values ranging from 0.36 to 0.86 µM against various cancer cell lines . The mechanism of action appears to involve inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase .

Antimicrobial Activity

The compound has also shown antimicrobial properties. A related study indicated that thiazole derivatives possess significant activity against Mycobacterium tuberculosis, suggesting a potential application in treating tuberculosis . Furthermore, surface-modified nanoparticles incorporating thiazole compounds demonstrated antibacterial activity against both gram-positive and gram-negative bacteria, indicating the broad-spectrum antimicrobial potential of thiazole derivatives .

Tubulin Inhibition

The mechanism by which this compound exerts its anticancer effects involves binding to the colchicine site on tubulin. This binding disrupts microtubule dynamics, which is crucial for mitotic spindle formation during cell division. Molecular docking studies have confirmed that this compound can effectively target tubulin .

Antibacterial Mechanism

For its antibacterial activity, the proposed mechanism includes the disruption of bacterial membrane integrity and inhibition of essential metabolic pathways within the bacteria . The compound's ability to penetrate bacterial membranes allows it to exert its effects effectively.

Case Study 1: Antiproliferative Activity

In a comparative study of various thiazole derivatives, this compound was found to be one of the most potent compounds in terms of antiproliferative activity against cancer cell lines such as SGC-7901. The study emphasized its ability to induce cell cycle arrest and inhibit tubulin polymerization .

Case Study 2: Antimicrobial Efficacy

A study involving the evaluation of thiazole-coated magnetic nanoparticles demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that these nanoparticles could effectively inhibit bacterial growth and suggested potential applications in infection control .

Comparative Analysis Table

Activity Type IC50 Values (µM) Mechanism Target Pathogen/Cells
Anticancer0.36 - 0.86Inhibition of tubulin polymerizationVarious cancer cell lines
AntimicrobialVariesDisruption of bacterial membranesStaphylococcus aureus, E. coli
AntituberculosisSI = 26Inhibition of mycobacterial growthMycobacterium tuberculosis

Properties

IUPAC Name

4-(3-methoxyphenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-13-8-4-2-3-7(5-8)9-6-14-10(11)12-9/h2-6H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMMWUVARLSQFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352718
Record name 4-(3-methoxyphenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83558-37-6
Record name 4-(3-methoxyphenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Bromo-1-(3-methoxy-phenyl)-ethanone (0.7291 g, 3.183 mmol) and thiourea (0.2665 g, 3.501 mmol) were dissolved in a 20 mL of ethanol. The reaction mixture was allowed to stir overnight at room temperature. The ethanol was evaporated to dryness and the crude product was dissolved in a minimum of dichloromethane. The crude product was then extracted twice with 1M sodium hydroxide and once with a saturated aqueous solution of sodium chloride. The organic layer was then dried over sodium sulfate, filtered, and evaporated to dryness to yield the product (0.619 g, 3.00 mmol, 94.3%). ESI-MS m/z calc. 206.3. found 207.0 (M+1)+ Retention time 1.86 minutes. 1H NMR (400 MHz, CD3CN) δ 3.84 (s, 3H), 5.67 (s, 2H), 6.85-6.91 (m, 2H), 7.31 (t, J=7.9 Hz, 1H), 7.36-7.43 (m, 2H).
Quantity
0.7291 g
Type
reactant
Reaction Step One
Quantity
0.2665 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
94.3%

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